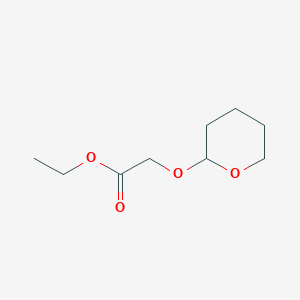

ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(oxan-2-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVWKAGBBACFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447629 | |

| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61675-94-3 | |

| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61675-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, a versatile building block in modern organic synthesis. With its strategic use of the tetrahydropyranyl (THP) protecting group, this compound offers significant advantages in the synthesis of complex molecules, particularly in the realm of pharmaceutical and natural product development. This document will delve into its core characteristics, synthesis, reactivity, and applications, providing field-proven insights and detailed experimental considerations.

Molecular Overview and Physicochemical Properties

This compound is an organic compound featuring an ethyl acetate moiety linked to a tetrahydropyran ring via an acetal linkage. This structure is the result of the protection of the hydroxyl group of ethyl glycolate with dihydropyran. The incorporation of the THP group imparts specific solubility and reactivity characteristics, making it a valuable intermediate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Boiling Point | 88 °C @ 1 Torr | [2] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.4440 (589.3 nm, 16℃) | [2] |

| CAS Number | 61675-94-3 | [1] |

The Tetrahydropyranyl (THP) Ether: A Strategic Protecting Group

The defining feature of this compound is the tetrahydropyranyl (THP) ether. The THP group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from a combination of factors:

-

Ease of Introduction: The formation of a THP ether is typically a straightforward acid-catalyzed reaction between an alcohol and 3,4-dihydro-2H-pyran (DHP).[3]

-

Stability: THP ethers are robust and stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents (like Grignard and organolithium reagents), and nucleophiles.[3]

-

Mild Cleavage Conditions: The deprotection of THP ethers is readily achieved under mild acidic conditions, which allows for the selective unmasking of the hydroxyl group in the presence of other acid-sensitive functionalities.[3][4][5]

The causality behind this reactivity lies in the acetal nature of the THP ether linkage. The presence of the ring oxygen atom stabilizes the carbocation intermediate formed upon protonation, facilitating its cleavage under acidic conditions.

Figure 1: Logical workflow for the protection and deprotection of alcohols using the THP group.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed addition of ethyl glycolate to dihydropyran. The following protocol is a representative procedure that incorporates self-validating checkpoints for ensuring reaction completion and purity.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

To a solution of ethyl glycolate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) at 0 °C, add a catalytic amount of a protic acid such as p-toluenesulfonic acid (PPTS) or a Lewis acid.

-

The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the introduction of moisture, which can hydrolyze the reagents and product.

-

-

Reagent Addition:

-

Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1-1.5 eq) to the cooled reaction mixture with stirring. The slight excess of DHP ensures complete consumption of the starting alcohol.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the more polar ethyl glycolate spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Co-spotting the reaction mixture with the starting material is a crucial self-validating step.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the acid catalyst by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the ester and the THP ether functionalities.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

THP Ether: As previously discussed, the THP ether is stable to a wide range of reagents but is readily cleaved under mild acidic conditions. This orthogonality provides a powerful tool for selective manipulation of functional groups within a molecule. For instance, the ester can be saponified under basic conditions while leaving the THP ether intact.

Deprotection Protocol:

A common method for the deprotection of the THP group involves treatment with a mild acid in a protic solvent.

-

Reaction Setup: Dissolve the THP-protected compound in a mixture of acetic acid, tetrahydrofuran, and water (e.g., in a 3:1:1 ratio).

-

Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

-

Workup: Upon completion, neutralize the acid and perform an aqueous workup to isolate the deprotected alcohol.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Ethyl Group: A quartet corresponding to the -OCH₂CH₃ protons and a triplet for the -OCH₂CH₃ protons.

-

Acetate Methylene: A singlet or a pair of doublets for the -OCH₂COO- protons.

-

THP Ring Protons: A complex series of multiplets in the aliphatic region corresponding to the diastereotopic protons of the tetrahydropyran ring.

-

Anomeric Proton: A characteristic signal for the proton at the C2 position of the THP ring (the acetal carbon), which will appear as a multiplet.

Expected ¹³C NMR Spectral Features:

-

Ester Carbonyl: A peak in the downfield region (around 170 ppm).

-

Ethyl Group: Two peaks for the -OCH₂CH₃ carbons.

-

Acetate Methylene: A peak for the -OCH₂COO- carbon.

-

Anomeric Carbon: A peak for the C2 carbon of the THP ring (the acetal carbon).

-

THP Ring Carbons: Several peaks in the aliphatic region for the remaining carbons of the tetrahydropyran ring.

Expected Infrared (IR) Spectral Features:

-

C=O Stretch: A strong absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretches: Strong absorptions in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and the ether linkages.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

Expected Mass Spectrometry Fragmentation:

In mass spectrometry, the molecule would be expected to fragment via cleavage of the C-O bonds and through rearrangements. Common fragments would likely include the loss of the ethoxy group, the entire ethyl acetate moiety, and fragmentation of the tetrahydropyran ring.

Applications in Research and Drug Development

The strategic use of the THP protecting group makes this compound a valuable building block in the synthesis of complex molecules, particularly in the fields of natural product synthesis and medicinal chemistry.

-

Pharmaceutical Synthesis: The tetrahydropyran motif is a common structural feature in many biologically active compounds and approved drugs.[6] This compound can serve as a precursor to introduce a protected two-carbon chain with a terminal hydroxyl group after deprotection, a common pharmacophore.

-

Natural Product Synthesis: In the total synthesis of complex natural products, the selective protection and deprotection of hydroxyl groups is paramount. The stability of the THP ether under various reaction conditions allows for the manipulation of other parts of the molecule without affecting the protected alcohol. For instance, in the synthesis of macrolides, the THP group is often used to mask hydroxyl groups during the construction of the macrocyclic ring.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the SDS for a related compound, it may cause eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

-

CRO Splendid Lab Pvt. Ltd. This compound. [Link]

-

Figadère, B., & Franck, X. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

-

ChemBK. ethyl (tetrahydro-2H-pyran-2-yloxy)acetate. [Link]

- Kocienski, P. J. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(42), 7699-7701.

-

ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

MDPI. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]

-

MySkinRecipes. Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. chembk.com [chembk.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

This guide provides a comprehensive technical overview of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, a key building block in modern organic synthesis. Primarily utilized as a protected form of ethyl glycolate, this compound offers a strategic advantage in the multi-step synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. We will explore its chemical properties, synthesis, and critical applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is an acetal formed between the hydroxyl group of ethyl glycolate and 3,4-dihydro-2H-pyran. The tetrahydropyranyl (THP) ether serves as a robust protecting group, masking the reactive hydroxyl functionality. This protection strategy is fundamental in synthetic chemistry, preventing unwanted side reactions while other parts of a molecule are being modified.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Number | 61675-94-3 | [1] |

| Synonyms | (Tetrahydropyran-2-yloxy)acetic Acid Ethyl Ester, Ethyl (Tetrahydropyran-2-yloxy)acetate, O-(Tetrahydro-2H-pyran-2-yl)glycolic Acid Ethyl Ester | [1] |

The Strategic Role of the THP Protecting Group

The utility of this compound is intrinsically linked to the properties of the tetrahydropyranyl (THP) protecting group. The choice of a protecting group is a critical decision in synthesis design, dictated by its stability and the conditions required for its removal.

Causality Behind Experimental Choices: The THP group is favored for its ease of installation and its stability across a wide range of non-acidic conditions. It is resilient against strongly basic reagents (e.g., hydroxides, alkoxides), organometallics (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[2] This stability profile allows for extensive chemical transformations on other parts of a molecule without disturbing the protected alcohol.

However, a key consideration is that the formation of the THP ether introduces a new stereocenter at the C2 position of the pyran ring, which can lead to a mixture of diastereomers if the parent molecule is already chiral.[2] This is a crucial factor for chemists to manage in stereoselective syntheses.

Synthesis and Deprotection Workflows

The synthesis and subsequent deprotection of the target molecule are efficient, acid-catalyzed processes. The underlying mechanisms are well-established and form a reliable part of the synthetic chemist's toolkit.

Synthesis: Protection of Ethyl Glycolate

The compound is synthesized via the acid-catalyzed addition of ethyl glycolate to 3,4-dihydro-2H-pyran (DHP).

Sources

1H NMR spectrum of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound serves as a quintessential example of the application of the tetrahydropyranyl (THP) group for the protection of alcohols, a common strategy in multi-step organic synthesis. A detailed interpretation of the chemical shifts, integration, and spin-spin coupling patterns is presented, grounded in fundamental NMR principles and supported by empirical data from authoritative sources. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and purity assessment.

Introduction: The Role of THP Protection and NMR Characterization

In the landscape of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the use of protecting groups is indispensable. The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for hydroxyl functionalities due to its low cost, ease of introduction, and general stability across a range of non-acidic reaction conditions.[1][2][3] The formation of a THP ether, such as in this compound, converts a polar alcohol into a less polar, non-protic ether, thereby preventing unwanted side reactions.

The successful installation and removal of this protecting group must be rigorously verified at each step. ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering an unparalleled window into the molecular structure. However, the introduction of the THP group also introduces structural complexity, including a new stereocenter at the anomeric carbon, which can lead to complex and often misinterpreted NMR spectra.[2][4] This guide aims to deconstruct the ¹H NMR spectrum of the title compound, providing a logical framework for its interpretation and demonstrating how each signal serves as a validation of the molecular structure.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first dissect the molecule into its distinct proton environments. The structure consists of three key fragments: the ethyl ester group, the acetate methylene bridge, and the tetrahydro-2H-pyran (THP) ring.

The anomeric carbon of the THP ring (C2') is a chiral center. This chirality renders the two protons of the adjacent acetate methylene group (H-2) diastereotopic. Similarly, the methylene protons on the THP ring itself (H-3', H-4', H-5', and H-6') are also diastereotopic. This has significant consequences for the spectrum, as chemically non-equivalent protons can couple with each other and will have different chemical shifts.

Caption: Molecular fragments of this compound.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum is a composite of signals from each proton environment. The analysis below is based on established chemical shift ranges and coupling constant principles.[5][6][7]

The Ethyl Ester Fragment (Protons a & b)

The ethyl group provides the most straightforward signals in the spectrum, serving as an internal validation point.

-

H-a (CH₃): These three protons are adjacent to a methylene group (CH₂). According to the n+1 rule, their signal will be split into a triplet (2+1=3). Located on an alkyl chain attached to an ester, they are expected to resonate at approximately δ 1.2-1.3 ppm .[8]

-

H-b (CH₂): These two protons are adjacent to a methyl group (CH₃) and are deshielded by the adjacent ester oxygen. Their signal will appear as a quartet (3+1=4) further downfield, typically in the range of δ 4.1-4.3 ppm .[9] The coupling constant for this ethyl system, ³J_ab, is consistently around 7 Hz.[10]

The Acetate Methylene Bridge (Protons c)

-

H-c (OCH₂CO): These two protons are situated between two electron-withdrawing oxygen atoms, which shifts their resonance significantly downfield. With no adjacent protons to couple with, this signal is predicted to be a singlet. However, due to the diastereotopicity induced by the C2' chiral center, these protons are chemically non-equivalent. This can result in two distinct signals, which may appear as an "AB quartet" rather than a simple singlet, especially at higher magnetic field strengths. The chemical shift is expected around δ 4.1-4.2 ppm .[11]

The Tetrahydro-2H-pyran (THP) Ring (Protons d, e, f, g)

The THP ring protons produce the most complex region of the spectrum.

-

H-d (O-CH-O, Anomeric Proton): This single proton is attached to the anomeric carbon, which is bonded to two oxygen atoms. This environment causes significant deshielding, making it the most downfield signal of the THP ring, typically appearing around δ 4.6-4.8 ppm .[2] It is coupled to the two H-g protons on the adjacent carbon (C3'), resulting in a multiplet, often appearing as a triplet or a doublet of doublets depending on the ring conformation.

-

H-e (CH₂ at C6'): These two protons are adjacent to the ring oxygen, which deshields them relative to other methylene groups on the ring. They typically resonate in the δ 3.5-3.9 ppm range.[12] These protons are diastereotopic and couple to the protons on C5', resulting in two complex and often overlapping multiplets.

-

H-f & H-g (CH₂ at C3', C4', C5'): The remaining six protons of the THP ring are shielded and resonate in a crowded, broad multiplet in the aliphatic region, typically between δ 1.5-1.9 ppm .[2][12] Distinguishing individual protons within this multiplet is often challenging without advanced 2D NMR techniques.

Summary of Predicted ¹H NMR Data

The expected spectral data is summarized in the table below for clarity.

| Proton Label | Molecular Fragment | Integration | Chemical Shift (δ, ppm) | Predicted Multiplicity | Typical Coupling Constant (J, Hz) |

| a | -COOCH₂CH ₃ | 3H | 1.2 – 1.3 | Triplet (t) | ³J ≈ 7 |

| b | -COOCH ₂CH₃ | 2H | 4.1 – 4.3 | Quartet (q) | ³J ≈ 7 |

| c | -OCH ₂COO- | 2H | 4.1 – 4.2 | Singlet (s) or AB quartet | N/A |

| d | THP: O-CH -O (C2') | 1H | 4.6 – 4.8 | Multiplet (m) | - |

| e | THP: CH ₂-O (C6') | 2H | 3.5 – 3.9 | Multiplet (m) | - |

| f, g | THP: -(CH ₂)₃- (C3', C4', C5') | 6H | 1.5 – 1.9 | Multiplet (m) | - |

Experimental Protocol for Spectrum Acquisition

A self-validating and trustworthy result depends on a robust experimental methodology.

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. While seemingly complex, a systematic analysis of its constituent parts—the ethyl ester, the acetate bridge, and the THP ring—allows for a full and confident assignment of all proton signals. The characteristic signals of the anomeric proton (δ ~4.7 ppm) and the distinct ethyl ester pattern serve as reliable diagnostic markers for the successful THP protection of ethyl glycolate. Understanding the nuances, such as the potential for diastereotopicity, is critical for accurate interpretation and is a hallmark of rigorous chemical analysis in a professional research and development setting.

References

-

Montalbetti, C. A., & Falque, V. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 190–198.

-

Wuts, P. G. M. (2014). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Beavon, R. (n.d.). Spectra of ethyl acetate. University of Birmingham. Retrieved from [Link]

-

Gelbard, G., et al. (2005). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate.

-

Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 36(S1), S21-S32.

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-53.

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0032262). Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Ethyl glycolate(623-50-7) 1H NMR [m.chemicalbook.com]

- 12. modgraph.co.uk [modgraph.co.uk]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, a key intermediate in organic synthesis, particularly in the context of protecting group chemistry. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a detailed, predicted ¹³C NMR spectrum. The prediction is grounded in the analysis of its constituent chemical fragments—the ethyl acetate moiety and the tetrahydropyran (THP) protecting group. This document offers an in-depth discussion of the chemical shift assignments for each carbon atom, supported by data from analogous compounds and established principles of NMR spectroscopy. Furthermore, a standardized experimental protocol for the acquisition of high-quality ¹³C NMR spectra for similar organic compounds is provided.

Introduction

This compound is an organic compound frequently encountered in multistep organic synthesis. The tetrahydropyranyl (THP) group serves as a common and robust protecting group for alcohols and carboxylic acids, prized for its stability across a wide range of reaction conditions. The accurate characterization of molecules containing the THP ether linkage is paramount for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure in drug development and materials science.

¹³C NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This guide aims to provide researchers with a reliable reference for the ¹³C NMR data of this compound and the rationale behind the spectral assignments.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is based on the additive effects of its structural components. The chemical shifts are predicted for a standard deuterated chloroform (CDCl₃) solvent.

Molecular Structure and Carbon Numbering

For clarity in the spectral assignment, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure and numbering of this compound.

Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (C=O) | ~170 | The carbonyl carbon of the ester group is expected in this region. For ethyl acetate, this signal appears around 171 ppm. |

| C2 (-O-C H₂-C=O) | ~66 | This methylene carbon is deshielded by the adjacent ether oxygen and the carbonyl group. In ethyl glycolate, the corresponding carbon appears around 60-61 ppm; the additional ether linkage will likely cause a downfield shift. |

| C3 (-O-C H₂-CH₃) | ~61 | The methylene carbon of the ethyl group is deshielded by the ester oxygen. In ethyl acetate, this signal is observed at approximately 60.5 ppm. |

| C4 (-CH₂-C H₃) | ~14 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. In ethyl acetate, this peak is found around 14.2 ppm. |

| C5 (O-C H-O) | ~99 | This is the anomeric carbon of the THP ring, significantly deshielded by two adjacent oxygen atoms. Its chemical shift is characteristically in the 95-105 ppm range for THP ethers. |

| C6 (-O-C H₂-) | ~62 | The methylene carbon adjacent to the ring oxygen in the THP group. In tetrahydropyran itself, the α-carbons appear around 68-69 ppm. The substituent at C5 will have a minor effect. |

| C7 (-CH₂-C H₂-CH₂-) | ~25 | A typical methylene carbon in a saturated ring system. In tetrahydropyran, the β-carbons are observed around 26 ppm. |

| C8 (-CH₂-C H₂-CH-) | ~30 | This methylene carbon is β to the anomeric center and is expected in a similar region to other methylene carbons in the ring, but may be slightly shifted due to the substituent. In tetrahydropyran, the γ-carbon is at approximately 23 ppm. |

| C9 (-C H₂-CH-O) | ~19 | This methylene carbon is adjacent to the anomeric carbon and is expected to be the most upfield of the THP ring carbons. |

Scientific Rationale and Field Insights

The prediction of ¹³C NMR chemical shifts is a powerful tool in the absence of experimental data. The principle of substituent additivity is generally reliable for estimating chemical shifts in related structures.

-

The Ester Moiety (C1, C2, C3, C4): The chemical shifts for the ethyl acetate portion of the molecule are predicted with high confidence based on the well-documented spectra of ethyl acetate and ethyl glycolate. The carbonyl carbon (C1) is the most deshielded carbon in this fragment due to the strong electron-withdrawing effect of the two oxygen atoms. The methylene carbon of the ethoxy group (C3) and the methylene carbon of the glycolate unit (C2) are both deshielded by their adjacent oxygen atoms, with C2 experiencing a slightly greater downfield shift due to the proximity of the carbonyl group. The terminal methyl carbon (C4) exhibits a typical upfield chemical shift for an aliphatic chain.

-

The Tetrahydropyran (THP) Moiety (C5-C9): The THP ring introduces a set of characteristic signals. The most notable is the anomeric carbon (C5), which is bonded to two oxygen atoms. This unique electronic environment results in a significant downfield shift to approximately 99 ppm. The remaining methylene carbons of the THP ring (C6-C9) will have chemical shifts typical for a saturated heterocyclic system, generally appearing in the range of 19-62 ppm. Their precise chemical shifts are influenced by their position relative to the ring oxygen and the substituent at the anomeric center.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).

NMR Spectrometer Setup and Data Acquisition

The following steps are based on a typical modern NMR spectrometer.

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

-

Instrument Preparation: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters:

-

Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker instruments, which uses a 30° pulse angle).

-

Spectral Width: Set the spectral width to encompass the expected range of ¹³C chemical shifts (e.g., -10 to 220 ppm).

-

Acquisition Time: Set the acquisition time to 1-2 seconds.

-

Relaxation Delay: Use a relaxation delay of 2 seconds to allow for sufficient relaxation of the carbon nuclei between scans.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Start the acquisition.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

This technical guide provides a detailed, predicted ¹³C NMR spectrum for this compound, a valuable reference for researchers in organic synthesis and drug development. The assignments are based on a thorough analysis of the molecule's structural fragments and established NMR principles. The included experimental protocol offers a robust methodology for acquiring high-quality ¹³C NMR data, ensuring reliable and reproducible characterization of this and similar organic compounds.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem . National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

mass spectrometry analysis of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a molecule of significant interest in organic synthesis, particularly as a protected form of ethyl glycolate. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols, and understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the principles of ionization and fragmentation specific to this analyte. It offers field-proven, step-by-step protocols for analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explains the causal relationships behind experimental choices, and provides a framework for interpreting the resulting mass spectra.

Introduction: The Analyte in Context

This compound is a derivative of ethyl glycolate where the hydroxyl group is protected as a tetrahydropyranyl (THP) ether. This protection strategy is frequently employed in multi-step organic syntheses to mask the reactivity of alcohols while other chemical transformations are performed.[4] The successful introduction and subsequent removal of the THP group are critical checkpoints in a synthetic route, and mass spectrometry serves as an indispensable tool for this verification.[1]

The molecule itself is an acetal and an ester, two functional groups with distinct and predictable behaviors in the mass spectrometer. Its analysis is therefore a case study in understanding how molecular structure dictates fragmentation pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61675-94-3 | [5] |

| Molecular Formula | C₉H₁₆O₄ | [6] |

| Molecular Weight | 188.22 g/mol | [6] |

| Monoisotopic Mass | 188.10486 g/mol | Calculated |

| Structure | N/A |

Foundational Principles: Ionization & Fragmentation

The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired information (molecular weight vs. structural detail).

Ionization Techniques: Hard vs. Soft

-

Electron Ionization (EI): A hard ionization technique typically used in GC-MS. High-energy electrons (70 eV) bombard the molecule, imparting significant internal energy.[7] This leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule. However, for molecules like ours containing labile groups such as acetals, the molecular ion (M⁺˙) peak may be weak or entirely absent.[7][8]

-

Soft Ionization (ESI & CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are considered "soft" because they impart less energy to the analyte, resulting in minimal fragmentation in the source.[7][9][10][11][12]

-

ESI is ideal for LC-MS analysis of moderately polar molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+NH₄]⁺).[7][10] This is advantageous for confirming the molecular weight. Structural information is then obtained via tandem mass spectrometry (MS/MS).

-

CI is a gas-phase soft ionization method often used with GC-MS. It involves a reagent gas (like methane or ammonia) that is first ionized and then transfers a proton to the analyte.[9][13] This produces a strong protonated molecule peak [M+H]⁺ with controlled fragmentation, bridging the gap between EI and ESI.

-

Predicted Fragmentation Pathways

The structure of this compound contains two primary points of cleavage: the acetal linkage and the ester group.

-

The Acetal Moiety (THP Group): The bond between the anomeric carbon of the THP ring and the ether oxygen is the most labile site. Cleavage of this bond is a dominant process. Under both EI and Collision-Induced Dissociation (CID) in MS/MS, this leads to the formation of a highly stable, resonance-stabilized oxonium ion of the THP ring. The most characteristic fragment is the tetrahydropyranyl cation at m/z 85 . This ion arises from the loss of the ethyl oxyacetate radical.

-

The Ester Moiety: The ethyl ester can fragment in several ways, including loss of the ethoxy radical (•OCH₂CH₃, 45 u) or an ethyl radical (•CH₂CH₃, 29 u) via cleavage alpha to the carbonyl group.[14][15] A McLafferty rearrangement is not possible due to the short ethyl chain.

The interplay of these pathways determines the final mass spectrum.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

Below is a logical diagram illustrating the primary fragmentation cascade for the protonated molecule [M+H]⁺ at m/z 189.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Labeling and Protecting Groups [biosyn.com]

- 3. fiveable.me [fiveable.me]

- 4. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]

- 5. 61675-94-3|this compound|BLD Pharm [bldpharm.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Chemical ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate (CAS No. 61675-94-3). Given the specialized nature of this compound, comprehensive safety data may not be readily available. Therefore, this guide employs a scientifically rigorous "read-across" approach, synthesizing data from structurally analogous compounds—specifically other tetrahydropyranyl (THP) ethers and ethyl esters—to establish a robust and cautious safety protocol.

Compound Profile and Hazard Analysis

This compound is a protected form of ethyl glycolate, where the hydroxyl group is masked by a tetrahydropyranyl (THP) group. This THP ether linkage is a critical feature, rendering the molecule stable under basic conditions but highly susceptible to cleavage under acidic conditions.[1][2] This reactivity profile dictates not only its synthetic utility but also key considerations for its handling and storage.

Hazard Identification via Analog Assessment

Direct toxicological data for this specific molecule is limited. However, analysis of Safety Data Sheets (SDS) for related structures allows for a reliable estimation of its primary hazards.

-

Skin and Eye Irritation: Structurally similar compounds are consistently classified as causing skin irritation and serious eye irritation.[3][4][5] Direct contact with the liquid or its vapors can lead to redness, discomfort, and potential damage to tissues.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3][4][5]

-

Flammability: While some complex THP derivatives are merely combustible with high flash points[6], simpler related structures like ethyl acetate and methoxy-tetrahydropyran are flammable liquids.[7][8] Therefore, it is prudent to treat this compound as a potentially flammable or combustible liquid and keep it away from ignition sources.

-

Chemical Reactivity: The primary reactivity hazard stems from the acid-labile THP acetal. Contact with acids will catalyze the deprotection, releasing dihydropyran and ethyl glycolate. This reaction can be exothermic and may not be desirable outside of a controlled synthetic step. The compound is also incompatible with strong oxidizing agents.[3]

Summary of Anticipated Hazards

The following table summarizes the anticipated GHS hazard classifications based on data from analogous compounds.

| Hazard Classification | Anticipated Hazard | Rationale and Citations |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on data for various tetrahydropyran derivatives.[3][4][5] |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | A consistent classification for related acetate and pyran compounds.[3][4][5] |

| STOT - Single Exposure | Category 3 (Respiratory) | Potential for respiratory irritation upon inhalation of vapors or aerosols.[3][4] |

| Flammable Liquids | Precautionary Warning | Parent esters and ethers exhibit flammability.[7][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier

All manipulations of this compound that could generate aerosols or vapors must be conducted within a properly functioning and certified chemical fume hood.[9][10] The fume hood serves as the primary barrier to prevent inhalation exposure and contain any potential spills.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not merely a checklist but a critical risk-mitigation step. The following PPE is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required. Standard safety glasses are insufficient.

-

Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and replace them immediately if contamination is suspected. Avoid all skin contact.[11]

-

Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes must be worn to protect the skin.[9]

Caption: PPE Selection Workflow for Handling the Compound.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.

-

Preparation: Before handling, ensure the work area inside the fume hood is clean and uncluttered.[9] Verify that an eyewash station and safety shower are accessible.

-

PPE Donning: Put on all required PPE as outlined in Section 2.2.

-

Dispensing: When transferring the liquid, do so slowly to avoid splashing. If transferring significant quantities between metal containers, ensure they are properly grounded to prevent static discharge, a potential ignition source.[7][8][10]

-

Reaction Setup: Use compatible materials such as borosilicate glass and PTFE for reaction vessels and transfer lines.

-

Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and potential contamination.[3][4][8]

-

Post-Handling: After completing the task, decontaminate the work surface. Remove gloves and wash hands and arms thoroughly with soap and water.[4][5][11]

Storage, Incompatibilities, and Waste Management

Storage Conditions

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[3][4]

-

Container: Keep in the original, tightly sealed container.[3][4][8]

-

Segregation: Store separately from strong acids, acidic materials, and strong oxidizing agents to prevent degradation and hazardous reactions.[3]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines. Do not dispose of this chemical down the drain.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4][8]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill Response

Caption: Decision Tree for Spill Response Procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below for reference.

| Property | Value | Source |

| CAS Number | 61675-94-3 | [13] |

| Molecular Formula | C₉H₁₆O₄ | [13] |

| Molecular Weight | 188.22 g/mol | [13] |

| Appearance | Colorless Liquid (Predicted) | N/A |

| Density | ~1.07 g/cm³ (Predicted) | [13] |

| Boiling Point | 88 °C @ 1 Torr | [13] |

References

- Merck Millipore.

- Fisher Scientific.SAFETY DATA SHEET: Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.

- AK Scientific, Inc.Safety Data Sheet: 2H-Pyran-4-ol, tetrahydro-2-(1-methylethyl)-.

- NextGen Protocols.

- ChemBK.ethyl (tetrahydro-2H-pyran-2-yloxy)

- Australian Industrial Chemicals Introduction Scheme (AICIS).PUBLIC REPORT 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)

- University of Pittsburgh, Wipf Group.

- NJ.gov.

- Carl ROTH.Safety Data Sheet: 2-(2-Butoxyethoxy)

- CymitQuimica.

- ECHEMI.Tetrahydro-2-methoxy-2H-pyran SDS.

- PMC.Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

- University of California, Santa Barbara.Tetrahydrofuran - Environment, Health & Safety.

- Organic Chemistry Portal.Tetrahydropyranyl Ethers.

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. merckmillipore.com [merckmillipore.com]

- 8. echemi.com [echemi.com]

- 9. Chemical & Laboratory Safety [ccc.chem.pitt.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 12. carlroth.com [carlroth.com]

- 13. chembk.com [chembk.com]

Solubility Profile of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate: A Theoretical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a key chemical intermediate, notable for its use of the tetrahydropyranyl (THP) group to protect a hydroxyl moiety. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the molecule's structural attributes to predict its solubility behavior. Furthermore, it outlines a detailed, self-validating experimental protocol for the systematic determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Introduction: The Significance of Solubility in Process Chemistry

The efficiency of chemical reactions, the ease of product purification, and the viability of formulation strategies are all critically dependent on the solubility of the involved chemical entities. This compound, with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol , is a derivative of glycolic acid where the hydroxyl group is protected by a THP ether.[1] This protection strategy is common in multi-step organic synthesis. The THP group is known to enhance the solubility of molecules in organic solvents, a desirable trait during synthesis and purification processes like chromatography.[2][3][4] This guide delves into the theoretical underpinnings of this compound's solubility and provides a practical framework for its empirical determination.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[5] The structure of this compound contains distinct regions of varying polarity that dictate its interactions with different solvent classes.

-

Ethyl Ester Group (-COOEt): This functional group possesses a polar carbonyl (C=O) bond and C-O bonds, making it a hydrogen bond acceptor. However, the ethyl chain introduces nonpolar character.

-

Ether Linkages (C-O-C): The molecule contains two ether linkages—one from the acetate moiety and one within the THP ring. These are polar and can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Tetrahydropyranyl (THP) Group: This cyclic ether is predominantly nonpolar due to its saturated hydrocarbon backbone. While the ring oxygen adds a point of polarity, the overall character of the THP group is lipophilic. This feature is often exploited to increase a molecule's solubility in less polar organic media during synthesis.[6]

The interplay between the polar ester and ether functionalities and the largely nonpolar hydrocarbon components suggests that this compound is a molecule of intermediate polarity. This structure predicts good solubility in a broad range of common organic solvents, but limited solubility in highly nonpolar solvents like hexanes or in water.

Caption: Polarity analysis of the target molecule.

Predictive Solubility Assessment

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made. This serves as a valuable starting point for solvent selection in experimental design.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Polar solvent, capable of hydrogen bonding with the ester and ether oxygens. |

| Ethanol | Polar Protic | High | Similar to methanol, polarity matches well with the solute. |

| Acetone | Polar Aprotic | High | Strong dipole moment effectively solvates the polar ester group. |

| Ethyl Acetate | Polar Aprotic | High | Structurally similar to parts of the target molecule ("like dissolves like"). |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Cyclic ether structure is compatible with the THP group and polar enough for the ester. |

| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving moderately polar organic compounds. |

| Toluene | Nonpolar | Medium | Aromatic hydrocarbon can solvate the nonpolar regions, but may be less effective with the polar ester. |

| Hexane / Heptane | Nonpolar | Low to Insoluble | Lacks the polarity needed to effectively solvate the polar ester and ether groups. |

| Water | Polar Protic | Low to Insoluble | The large nonpolar surface area from the THP and ethyl groups outweighs the polarity of the oxygen atoms, limiting aqueous solubility. |

Experimental Protocol for Solubility Determination

The following protocol provides a systematic and robust method for determining the solubility of this compound. This procedure is designed to be self-validating by progressing through logical steps.[7][8]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (see table above)

-

Small test tubes or vials (e.g., 13x100 mm) with caps

-

Graduated pipettes or micropipettes (1 mL and 5 mL)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-dependent studies)

Step-by-Step Gravimetric Method

This method determines solubility quantitatively by creating a saturated solution and measuring the concentration of the solute.

-

Preparation: Accurately weigh a small vial. Add a precisely weighed amount of the solute (e.g., ~100 mg) to the vial. Record the exact mass.

-

Solvent Addition: Add a small, known volume of the chosen solvent to the vial (e.g., 0.5 mL). The amount should be insufficient to fully dissolve the solid, ensuring an excess of solid remains.[9]

-

Equilibration: Cap the vial securely and place it in a constant temperature bath (e.g., 25 °C). Agitate the mixture vigorously using a vortex mixer for 60 seconds. Allow the vial to equilibrate for at least 24 hours, with intermittent shaking, to ensure the solution reaches saturation.[9] The time required to reach equilibrium can vary and may need to be determined empirically.

-

Sample Collection: After equilibration, allow the excess solid to settle completely. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe to avoid solvent evaporation.

-

Mass Determination: Dispense the collected supernatant into a pre-weighed, clean vial. Weigh the vial containing the supernatant to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point. This step leaves behind the dissolved solid residue.

-

Final Weighing: Once the residue is completely dry, weigh the vial again. The difference between this mass and the empty vial's mass is the mass of the solute that was dissolved in the collected supernatant.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of supernatant collected) * 100

Caption: Experimental workflow for solubility determination.

Conclusion

The molecular architecture of this compound—a blend of polar functional groups and significant nonpolar regions—predicts its favorable solubility in a wide array of common polar aprotic and polar protic organic solvents. Its solubility is expected to be limited in highly nonpolar alkanes and water. While these predictions provide a strong foundation for experimental design, they must be confirmed empirically. The detailed gravimetric protocol presented in this guide offers a reliable and systematic approach for researchers to quantify the solubility of this compound, generating the precise data needed to optimize synthetic, purification, and formulation processes in a drug development pipeline.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.

- Quora. (2017). How can you determine the solubility of organic compounds?.

- (2023, August 31). Solubility of Organic Compounds.

- de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.

- de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.

- ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism.

- CRO Splendid Lab Pvt. Ltd. (n.d.). This compound.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

A Researcher's Guide to Sourcing Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate for Pharmaceutical Development

Introduction: The Strategic Role of Protected Glycolates in Synthesis

In the landscape of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of efficiency and success. Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, a tetrahydropyranyl (THP) protected form of ethyl glycolate, serves as a critical building block. The THP group provides robust protection for the hydroxyl functional group under a wide range of non-acidic conditions, including reactions involving organometallics, hydrides, and strong bases.[1][2] This stability allows for selective transformations on other parts of a molecule, preventing unwanted side reactions. The ester moiety, in turn, provides a versatile handle for chain elongation or modification, making this reagent a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

This guide provides an in-depth technical overview for researchers, chemists, and supply chain managers on sourcing this key intermediate. We will explore the commercial supplier landscape, critical quality control parameters, the underlying synthesis chemistry, and essential safety protocols to ensure both research integrity and laboratory safety.

Part 1: Commercial Supplier Landscape & Qualification

The procurement of a starting material like this compound (CAS No. 61675-94-3) is not merely a purchasing transaction; it is the first step in ensuring the reproducibility and success of a synthetic campaign. The market consists of large multinational distributors, specialized contract research organizations (CROs), and niche chemical producers.

A systematic approach to supplier selection is critical. The following workflow outlines a robust qualification process.

Key Commercial Suppliers

The following table summarizes a selection of commercial suppliers. It is important to note that availability, purity grades, and lead times are subject to change, and direct inquiry is always recommended.

| Supplier Category | Representative Suppliers | Notes |

| Global Distributors | Sigma-Aldrich (Merck)[5], Fisher Scientific (Thermo Fisher Scientific)[6] | Offer a wide range of products from various manufacturers, often with excellent logistics and documentation. May act as a reseller for smaller producers like Ambeed, Inc.[5] |

| Specialty Producers & CROs | CRO Splendid Lab Pvt. Ltd.[7], Cenmed Enterprises[8] | Often provide custom synthesis services and may offer higher purity grades or specific analytical testing tailored to pharmaceutical applications. |

| Chemical Catalogs | Santa Cruz Biotechnology (SCBT)[9], Advanced ChemBlocks | Provide a broad catalog of building blocks and intermediates, typically for research and development quantities. |

Part 2: Quality Control and Analytical Verification

Ensuring the quality of a starting material is paramount. A supplier's Certificate of Analysis (CoA) is the primary document for verification, but an independent understanding of the critical quality attributes is essential for the discerning scientist.

Typical Specifications

While specifications vary by supplier and grade, a high-quality batch of this compound should meet the following criteria:

| Parameter | Specification | Method | Rationale |

| Appearance | Colorless to light yellow liquid | Visual | Indicates absence of gross contamination or degradation products. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure and absence of isomers. |

| Purity | ≥95% (Standard Grade)≥98% (High Purity) | Gas Chromatography (GC) | Quantifies the main component and detects volatile impurities. |

| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can interfere with subsequent reactions, particularly those using water-sensitive reagents. |

| Residual Solvents | Varies by synthesis route | GC-HS | Ensures that solvents used during synthesis (e.g., dichloromethane, ethyl acetate) are below acceptable limits. |

The Self-Validating QC Process

A robust quality control process is a self-validating system. The analytical methods used should be orthogonal, meaning they measure the same attribute through different physical principles, providing a higher degree of confidence.

Part 3: Synthesis Chemistry and Impurity Profile

Understanding the synthesis of this compound is crucial for predicting potential impurities. The most common and direct method is the acid-catalyzed reaction of ethyl glycolate with 3,4-dihydro-2H-pyran (DHP).

Reaction Mechanism

The reaction proceeds via the protonation of the double bond in DHP, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of ethyl glycolate then acts as a nucleophile, attacking the carbocation to form the protected ether after deprotonation.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: To a stirred solution of ethyl glycolate (1.0 eq) in anhydrous dichloromethane (DCM, ~2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.02 eq).

-

Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear oil.

Potential Impurities

-

Unreacted Ethyl Glycolate: Can be detected by GC and ¹H NMR.

-

DHP Dimer/Polymer: DHP can polymerize under acidic conditions. These are typically high molecular weight, non-volatile species removed during distillation.

-

Bis-THP Protected Glycolic Acid: If the ethyl ester is hydrolyzed, the resulting carboxylic acid could potentially be protected, though this is unlikely under these conditions.

-

Residual Acid Catalyst: Can be removed with an aqueous basic wash during workup.

Part 4: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for CAS 61675-94-3 should always be consulted from the supplier, general precautions based on the functional groups present can be outlined.[6][9]

| Parameter | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and nitrile gloves. | Protects against skin and eye irritation from splashes. |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, well-ventilated area (2-8°C recommended). | Prevents hydrolysis of the acetal and ester from atmospheric moisture and minimizes degradation. |

| Incompatibilities | Keep away from strong acids and strong oxidizing agents. | Strong acids will catalyze the deprotection of the THP group. Oxidizing agents can react with the ether linkage.[6] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Prevents environmental contamination. |

Hazard Pictograms (Anticipated): Based on similar chemical structures, the following GHS pictograms are likely to be relevant.

-

GHS07 (Exclamation Mark): May cause skin irritation, serious eye irritation, or respiratory irritation.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for complex synthetic chemistry. For researchers in drug development, a meticulous approach to sourcing this intermediate is fundamental. By combining a strategic supplier qualification process with a thorough understanding of the product's chemical properties, analytical profile, and synthesis route, research teams can build a foundation of quality and reliability that will carry through their entire development pipeline. Always prioritize obtaining and reviewing the supplier-specific Safety Data Sheet before handling any chemical.

References

-

CRO Splendid Lab Pvt. Ltd. This compound. Available at: [Link] (Accessed January 22, 2026).

-

IUPAC. Crystal Structure of Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy) acetate. Available at: [Link] (Accessed January 22, 2026).

-

J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link] (Accessed January 22, 2026).

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Available at: [Link] (Accessed January 22, 2026).

-

Cenmed Enterprises. This compound. Available at: [Link] (Accessed January 22, 2026).

- Google Patents. Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Amerigo Scientific. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Available at: [Link] (Accessed January 22, 2026).

-

Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 169–177. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link] (Accessed January 22, 2026).

Sources

- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 61675-94-3 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. cenmed.com [cenmed.com]

- 7. scbt.com [scbt.com]

- 8. Ethyl 2-Oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate 95% | CAS: 61202-99-1 | AChemBlock [achemblock.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Imperative for Hydroxyl Group Protection

An In-Depth Technical Guide to the Tetrahydropyranyl (THP) Group in Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the hydroxyl group presents a recurring challenge. Its inherent nucleophilicity and moderate acidity make it incompatible with a wide array of critical reagents, including organometallics, hydrides, and strong bases.[1] Consequently, the strategic masking or "protection" of alcohols is not merely a tactical step but a foundational requirement for synthetic success. The tetrahydropyranyl (THP) ether, one of the earliest and most reliable acetal-based protecting groups, serves this purpose with distinction.[2][3]

This guide provides a comprehensive analysis of the THP group, moving beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic applications, and practical nuances that govern its effective use in a modern research environment.

The THP Group: A Profile of Stability and Reactivity

The THP group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP), forming a 2-tetrahydropyranyl ether.[4] This transformation converts the alcohol into an acetal, a structural motif that defines its chemical behavior.[5] The resulting THP ether is characterized by its robust stability under a wide range of non-acidic conditions.

Core Attributes:

-

Stability: THP ethers are exceptionally stable towards strongly basic reaction conditions, organometallic reagents (e.g., Grignard, organolithium), metal hydrides, and various acylating and alkylating agents.[3][6]

-

Acid Lability: The acetal linkage is the group's Achilles' heel, enabling its facile cleavage under mild acidic conditions.[2] This lability is crucial for its utility as a temporary protecting group.

This duality of robust stability and controlled lability allows chemists to perform extensive molecular modifications on other parts of a complex molecule before selectively regenerating the original hydroxyl group.

Mechanism of Action: A Tale of Two Protons

The introduction and removal of the THP group are elegant examples of acid-catalyzed acetal chemistry, proceeding through reversible pathways involving resonance-stabilized oxocarbenium ion intermediates.

Protection: THP Ether Formation

The protection of an alcohol is achieved via the acid-catalyzed addition of the alcohol to the vinyl ether moiety of DHP.[7]

-

Catalyst Activation: A protic or Lewis acid catalyst protonates the alkene of DHP. This protonation occurs regioselectively at the C3 position to generate a resonance-stabilized secondary carbocation at C2, which is significantly stabilized by the adjacent endocyclic oxygen atom.[2][8]

-

Nucleophilic Attack: The lone pair of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic C2 of the activated DHP intermediate.[8]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the newly formed oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.[2]

Caption: Mechanism of THP Protection of an Alcohol.

The choice of acid catalyst is critical. While strong acids like p-toluenesulfonic acid (TsOH) are effective, pyridinium p-toluenesulfonate (PPTS) is often preferred for substrates containing other acid-sensitive functionalities due to its lower acidity.[1][2]

Deprotection: Cleavage of the THP Ether

Deprotection is essentially the reverse process: an acid-catalyzed hydrolysis of the acetal.[4][5]

-

Protonation: An acid catalyst protonates the exocyclic ether oxygen of the THP group, making the alcohol a better leaving group.

-